Chemical Properties & Functionalization Guide: 5-Cyclopropyl-4-iodo-1H-pyrazole-3-carboxylic acid
Chemical Properties & Functionalization Guide: 5-Cyclopropyl-4-iodo-1H-pyrazole-3-carboxylic acid
Executive Summary: The "Linchpin" Scaffold
5-Cyclopropyl-4-iodo-1H-pyrazole-3-carboxylic acid represents a "privileged scaffold" in modern drug discovery. It combines three distinct vectors for diversification within a compact, rigid heteroaromatic core. Its value lies in the orthogonality of its reactive sites: the C4-iodine serves as a handle for transition-metal catalyzed cross-couplings (Suzuki, Sonogashira), the C3-carboxylic acid allows for rapid amide library generation, and the C5-cyclopropyl group provides metabolic stability and unique 3D topology often superior to simple alkyl chains.
This guide details the physicochemical profile, reactivity patterns, and validated protocols for manipulating this molecule, addressing the specific challenges of pyrazole tautomerism and regioselectivity.[1]
Structural Analysis & Physicochemical Profile
Understanding the behavior of this molecule requires a deep look at its electronic environment. The pyrazole ring is electron-rich, but the substituents create a "push-pull" system.
Tautomerism and Nomenclature
The molecule exists in a tautomeric equilibrium. While the IUPAC name specifies the 1H position, in solution, the proton shuttles between N1 and N2.
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Tautomer A (3-carboxy): The proton is on the nitrogen adjacent to the cyclopropyl group.
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Tautomer B (5-carboxy): The proton is on the nitrogen adjacent to the carboxylic acid.
Impact: This equilibrium complicates N-alkylation (see Section 3.3). The presence of the cyclopropyl group (steric bulk) and the carboxylic acid (hydrogen bond donor/acceptor) influences the population ratio, often favoring the tautomer where the proton can hydrogen bond with the carbonyl oxygen (Tautomer B) or avoid the steric bulk of the cyclopropyl group.
Key Physicochemical Constants[2]
| Property | Value (Approx.) | Mechanistic Insight |
| pKa (COOH) | 3.2 – 3.6 | The electron-withdrawing iodine at C4 and the pyrazole ring itself increase acidity compared to benzoic acid (pKa 4.2). |
| pKa (NH) | 13.0 – 13.5 | The pyrazole NH is weakly acidic. Deprotonation requires bases like Cs₂CO₃, K₂CO₃, or NaH. |
| LogP | 1.8 – 2.1 | The cyclopropyl group adds significant lipophilicity compared to a methyl group, improving membrane permeability without the metabolic liability of a tert-butyl group. |
| H-Bond Donors | 2 (NH, OH) | Critical for binding affinity in kinase hinge regions. |
| H-Bond Acceptors | 3 (N, C=O, OH) |
Reactivity & Functionalization Pathways[3][4]
The molecule functions as a tri-functional hub. The diagram below illustrates the orthogonal reactivity vectors.
[2]
The C4-Iodine: The "Linchpin"
The C-I bond at position 4 is highly reactive toward oxidative addition by Palladium(0).
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Reactivity: I > Br >> Cl. The iodine allows for coupling at milder temperatures (often <80°C) compared to bromides.
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Constraint: The free carboxylic acid and NH can poison sensitive catalysts or sequester palladium.
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Strategy: It is highly recommended to protect the N1 position (e.g., SEM, THP, or Boc) or perform esterification of the acid prior to Suzuki coupling to prevent catalyst deactivation and side reactions (protodeiodination).
The C3-Carboxylic Acid
Standard amide coupling protocols apply. However, the proximity of the N-H and the Iodine requires care.
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Activation: HATU or T3P are preferred over EDC/HOBt to minimize racemization (if chiral amines are used) and improve yield.
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Self-Reactivity: In the presence of strong base and heat, intramolecular cyclization involves the amide and the adjacent nitrogen is possible if the nitrogen is unprotected.
The N1-Nitrogen: The Regioselectivity Challenge
Alkylation of this scaffold is non-trivial due to the tautomerism described in 2.1.
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The Problem: Alkylation with R-X (e.g., MeI, BnBr) typically yields a mixture of 1,3- and 1,5- isomers.
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Electronic vs. Steric Control:
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Sterics: The cyclopropyl group at C5 is bulky. Steric control favors alkylation at the distal nitrogen (N1), yielding the 3-cyclopropyl-5-carboxylate product.
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Electronics: The carboxylate is electron-withdrawing, making the adjacent nitrogen less nucleophilic. This reinforces alkylation at the distal nitrogen.
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Validated Experimental Protocols
The following protocols are designed to be self-validating. Always monitor reaction progress via LCMS, looking for the characteristic Iodine isotope pattern (monoisotopic, but heavy mass) and the loss/gain of protecting groups.
Protocol A: Suzuki-Miyaura Cross-Coupling (C4 Functionalization)
Context: This protocol assumes the Carboxylic Acid is protected as a Methyl Ester to prevent catalyst poisoning.
Reagents:
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Substrate: Methyl 5-cyclopropyl-4-iodo-1H-pyrazole-3-carboxylate (1.0 equiv)
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Boronic Acid: R-B(OH)₂ (1.2 equiv)
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Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv) — Chosen for stability against air/moisture.
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Base: Cs₂CO₃ (3.0 equiv)
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Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step:
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Degassing: In a microwave vial, combine the substrate, boronic acid, and base. Add solvents.[3][4][5] Sparge with Argon for 5 minutes. Critical: Oxygen is the enemy of Pd(0).
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Catalyst Addition: Add Pd(dppf)Cl₂·DCM quickly and seal the vial.
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Reaction: Heat to 90°C for 2-4 hours (or microwave at 100°C for 30 min).
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Validation: Check LCMS. The starting material (M+H ~293 for methyl ester) should disappear. The product will lack the Iodine mass defect.
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Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
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Purification: Silica gel chromatography (Hexane/EtOAc).
Protocol B: Amide Coupling (C3 Functionalization)
Context: Direct coupling of the free acid.
Reagents:
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Substrate: 5-Cyclopropyl-4-iodo-1H-pyrazole-3-carboxylic acid (1.0 equiv)
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Amine: R-NH₂ (1.1 equiv)
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Coupling Agent: HATU (1.2 equiv)
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Base: DIPEA (3.0 equiv)
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Solvent: DMF (Anhydrous)
Step-by-Step:
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Activation: Dissolve the acid and DIPEA in DMF. Stir for 5 mins.
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Addition: Add HATU. The solution often turns yellow. Stir for 5 mins to form the activated ester.
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Coupling: Add the amine. Stir at Room Temperature for 2-12 hours.
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Validation: LCMS should show M+H corresponding to Product. If starting material remains, add 0.2 equiv more HATU.
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Workup: Critical Step: Acidify carefully with 1N HCl to pH 3 to precipitate the product (if solid) or extract into EtOAc. Wash organic layer with LiCl (5% aq) to remove DMF.
Strategic Workflow Visualization
The following diagram outlines the logical order of operations to avoid chemical incompatibilities (e.g., protecting group clashes).
Applications in Drug Discovery[1]
The 5-cyclopropyl-4-iodo-1H-pyrazole-3-carboxylic acid scaffold is not merely an intermediate; it is a bioisostere design element.
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Kinase Inhibition: The pyrazole NH and N: often mimic the adenine ring of ATP, forming key hydrogen bonds with the hinge region of kinases. The cyclopropyl group fits into hydrophobic pockets (e.g., the gatekeeper region).
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Metabolic Stability: The cyclopropyl group is often used to replace iso-propyl or tert-butyl groups. It resists CYP450-mediated hydroxylation better than alkyl chains due to the high C-H bond dissociation energy of the strained ring.
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Fragment-Based Drug Design (FBDD): The molecule is a high-quality "fragment" (MW < 300, low logP) that can be grown in two directions (C3 and C4) to probe biological pockets.
References
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BenchChem. (2025). Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. Retrieved from
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9822, 5-methyl-1H-pyrazole-3-carboxylic acid (Analogous Physicochemical Data). Retrieved from
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Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from
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Royal Society of Chemistry. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. Retrieved from
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Khan Academy. (2023). Reactivity of carboxylic acid derivatives. Retrieved from
